5-ethyl-3-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one
Description
Properties
IUPAC Name |
5-ethyl-3-(pyridin-3-ylmethylsulfanyl)-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5OS/c1-2-10-6-11(19)15-12-16-17-13(18(10)12)20-8-9-4-3-5-14-7-9/h3-7H,2,8H2,1H3,(H,15,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSPWQCAHTLPWKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)NC2=NN=C(N12)SCC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-3-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one typically involves multiple steps, starting with the preparation of the pyridin-3-ylmethyl thio group. The reaction conditions often require the use of strong bases and specific solvents to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using reactors that can handle large volumes of reactants. The process involves careful control of temperature, pressure, and reaction time to achieve high yields and purity. Continuous flow chemistry techniques may also be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : Converting the thio group to a sulfoxide or sulfone.
Reduction: : Reducing the pyrimidinone ring.
Substitution: : Replacing the ethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: : Employing reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Utilizing nucleophiles or electrophiles under specific conditions.
Major Products Formed
Oxidation: : Formation of sulfoxides or sulfones.
Reduction: : Production of reduced pyrimidinones.
Substitution: : Generation of various substituted derivatives.
Scientific Research Applications
5-ethyl-3-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one: has several applications in scientific research:
Chemistry: : Used as a building block in the synthesis of more complex molecules.
Biology: : Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: : Investigated for its therapeutic potential in treating various diseases.
Industry: : Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Electrochemical Behavior
Triazolopyrimidinones with electron-donating groups (e.g., morpholinomethyl in S3-TP) exhibit lower oxidation potentials (+0.85 V) compared to electron-withdrawing substituents, suggesting the pyridin-3-ylmethyl thio group in the target compound may moderate redox activity .
Solubility and Metabolic Stability
The pyridin-3-ylmethyl thio group in the target compound likely improves aqueous solubility relative to naphthyl or CF3-benzyl analogues . However, thioether linkages generally resist cytochrome P450-mediated oxidation, enhancing metabolic stability compared to oxygen/sulfur isosteres .
Biological Activity
5-ethyl-3-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one (CAS Number: 922027-84-7) is a novel compound exhibiting significant biological activity. This article reviews the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
- Molecular Formula : C₁₃H₁₃N₅OS
- Molecular Weight : 287.34 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The triazole and pyrimidine moieties are known to influence enzyme inhibition and receptor modulation. Specifically, compounds in this class have shown promise as inhibitors of dihydroorotate dehydrogenase (DHODH), an enzyme critical in the de novo synthesis of pyrimidines, which is vital for DNA and RNA synthesis in rapidly dividing cells.
Biological Activity Overview
Research indicates that this compound possesses several key biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens. The mechanism likely involves disruption of cellular processes in bacteria and fungi.
- Antiviral Activity : Similar compounds have been evaluated for antiviral properties, particularly against RNA viruses. The triazole ring may play a role in inhibiting viral replication by targeting viral polymerases.
- Anticancer Potential : The inhibition of DHODH has implications for cancer therapy, as it can hinder the proliferation of cancer cells. In vitro studies have indicated that derivatives of this compound can induce apoptosis in cancer cell lines.
Data Table: Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Antiviral | Reduced viral replication | |
| Anticancer | Induction of apoptosis |
Case Studies
- Antimicrobial Efficacy : In a study assessing various derivatives of triazolo-pyrimidines, this compound showed significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be lower than those of standard antibiotics.
- Antiviral Activity : A recent investigation into the antiviral properties revealed that the compound effectively inhibited the replication of Influenza A virus in vitro. The study utilized plaque reduction assays to quantify viral load post-treatment.
- Cancer Cell Studies : Research focusing on human leukemia cell lines demonstrated that treatment with this compound resulted in a marked decrease in cell viability and increased markers for apoptosis after 24 hours of exposure.
Q & A
Q. What are the established synthetic routes for 5-ethyl-3-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one?
The compound is synthesized via cyclization reactions, with two primary methodologies:
- 5-exo-dig cyclization : A catalyst-free approach using acetonitrile as solvent and K₂CO₃ as base at room temperature, yielding triazolopyrimidine derivatives with phosphonate groups .
- Hydrazonoyl chloride reactions : Condensation of 2-thioxopyrimidin-4-ones with hydrazonoyl chlorides under basic conditions, followed by retro Diels-Alder (RDA) protocols to achieve regioselective triazolopyrimidinone formation .
Key considerations : Reaction yields (30–56% reported in similar derivatives), solvent selection, and base stoichiometry .
Q. How is structural characterization performed for triazolopyrimidine derivatives?
- NMR spectroscopy : ¹H, ¹³C, and ³¹P NMR are critical for confirming substituent positions and phosphonate integration .
- X-ray crystallography : Resolves regioselectivity ambiguities, as demonstrated for angular norbornene-based derivatives .
- IR spectroscopy : Validates functional groups (e.g., C=O stretches at ~1658 cm⁻¹) .
Q. What preliminary biological screening assays are recommended for this compound?
- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria and fungi, with MIC values compared to standards like ampicillin .
- Mitochondrial pyruvate transporter inhibition : Measure lactate/pyruvate ratios in cancer cell lines (e.g., HeLa) to assess metabolic disruption .
Advanced Research Questions
Q. How can regioselectivity challenges in triazolopyrimidine synthesis be resolved?
- Computational guidance : DFT calculations predict electronic effects directing cyclization pathways. For example, electron-withdrawing groups (e.g., NO₂) favor Dimroth rearrangements over 5-endo-dig cyclization .
- Solvent polarity modulation : Polar aprotic solvents (e.g., CH₃CN) enhance 5-exo-dig selectivity by stabilizing transition states .
Q. What methodologies validate the compound’s mechanism as a mitochondrial pyruvate transporter inhibitor?
- In vitro assays : Isotopic tracing (e.g., ¹³C-glucose) to track pyruvate flux in isolated mitochondria .
- In vivo models : Xenograft studies in immunodeficient mice, monitoring tumor growth suppression and lactate accumulation via LC-MS .
- Controls : Use siRNA knockdown of mitochondrial transporters to confirm target specificity.
Q. How can structural modifications enhance bioactivity?
- Substituent variation : Introduce electron-donating groups (e.g., methoxy) at the 5-position to improve antimicrobial potency, as shown in 3,4,5-trimethoxyphenyl derivatives .
- Heterocycle fusion : Attach pyridine or quinoline moieties to the triazole ring to enhance pharmacokinetic properties .
Q. What strategies address contradictory SAR data in antimicrobial studies?
- Dose-response profiling : Test derivatives across a concentration gradient (0.1–100 µM) to identify non-linear effects .
- Membrane permeability assays : Use fluorescent probes (e.g., propidium iodide) to differentiate bactericidal vs. bacteriostatic activity .
Q. How are in vivo pharmacokinetic properties optimized for this compound?
- Prodrug design : Esterify phosphonate groups to improve oral bioavailability, as demonstrated in related triazolopyrimidines .
- Metabolic stability : Incubate with liver microsomes to identify CYP450-mediated degradation hotspots .
Data Contradiction Analysis
Q. Why do synthetic yields vary between 5-exo-dig and 5-endo-dig cyclization routes?
- Steric effects : Bulky substituents (e.g., pyridin-3-ylmethyl) hinder 5-endo-dig cyclization, favoring 5-exo-dig pathways .
- Catalyst interference : Base strength (e.g., K₂CO₃ vs. NaOH) impacts intermediate stability, with weaker bases reducing side reactions .
Q. How do computational and experimental data align in regioselectivity predictions?
- Case study : DFT calculations accurately predicted thiouracil derivatives’ preference for [1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one formation over 7(1H)-one isomers, validated by X-ray data .
- Limitations : Solvent effects and non-equilibrium conditions may deviate from computational models, necessitating empirical optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
